molecular formula C11H20O2 B12802754 Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- CAS No. 15876-32-1

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-

Cat. No.: B12802754
CAS No.: 15876-32-1
M. Wt: 184.27 g/mol
InChI Key: LUKLZSMNWYKSJB-UHFFFAOYSA-N
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Description

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 . It is a stereoisomer of cyclohexanol, 4-(1-methylethyl)-, acetate, and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- can be synthesized through the esterification of cyclohexanol with acetic acid in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanol, 4-(1-methylethyl)-, acetate, cis- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites may exert biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Cyclohexanol, 4-(1-methylethyl)-, acetate, cis- can be compared with other similar compounds such as:

    Cyclohexanol, 4-(1-methylethyl)-, acetate, trans-: The trans-isomer of the compound with different stereochemistry.

    Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: A structurally similar compound with a different substitution pattern.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate, cis-: Another stereoisomer with a different alkyl group substitution.

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKLZSMNWYKSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864647
Record name 4-(Propan-2-yl)cyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15876-32-1, 25904-16-9
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015876321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 4-(1-methylethyl)-, acetate, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025904169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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